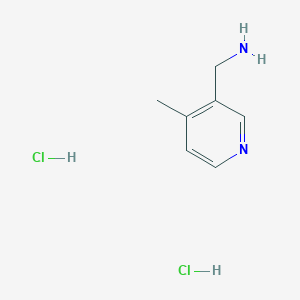
6-Amino-5-bromo-1-methyluracil monohydrate, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-bromo-1-methyluracil monohydrate (6-ABMUM) is a synthetic compound with a wide range of applications in the scientific and medical research fields. It is a white crystalline compound with a molecular formula of C5H6BrN3O2.H2O and a molecular weight of 260.03 g/mol. 6-ABMUM is used as a reagent in the synthesis of various compounds, such as nucleosides and nucleotides, and as a diagnostic tool in medical research. In addition, it is used as a building block in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-1-methyluracil monohydrate, 98% is not fully understood. It is thought that the compound acts as an inhibitor of enzymes involved in the synthesis of DNA and RNA. It is believed that this inhibition is due to the presence of the bromine atom, which is known to be a powerful inhibitor of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-5-bromo-1-methyluracil monohydrate, 98% are not well understood. However, it is known that the compound can act as an inhibitor of enzymes involved in the synthesis of DNA and RNA. In addition, it is thought to have an effect on the expression of certain genes. It has also been suggested that the compound may have an effect on cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Amino-5-bromo-1-methyluracil monohydrate, 98% in lab experiments include its availability, low cost, and stability in aqueous solutions. It is also easy to synthesize and can be used as a reagent in a variety of reactions. The main limitation of using 6-Amino-5-bromo-1-methyluracil monohydrate, 98% is its toxicity. It should be handled with care and used in a well-ventilated area.
Future Directions
The potential future directions of 6-Amino-5-bromo-1-methyluracil monohydrate, 98% research include further investigation into its mechanism of action, biochemical and physiological effects, and its potential applications in medical research. In addition, further research could be done to explore its potential as a therapeutic agent for certain diseases. Further research could also be done to investigate its potential as a building block for the synthesis of drugs and other compounds. Finally, research could be done to explore its potential as a diagnostic tool for medical research.
Synthesis Methods
6-Amino-5-bromo-1-methyluracil monohydrate, 98% can be synthesized from the reaction of 5-bromo-1-methyluracil with 6-amino-1-methyluracil in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for a period of time. The reaction is complete when the product is isolated and purified. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Scientific Research Applications
6-Amino-5-bromo-1-methyluracil monohydrate, 98% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of nucleosides, nucleotides and other compounds. It is also used as a diagnostic tool in medical research, such as cancer and genetic research. In addition, it is used as a building block in the synthesis of pharmaceuticals and other compounds.
properties
IUPAC Name |
6-amino-5-bromo-1-methylpyrimidine-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.H2O/c1-9-3(7)2(6)4(10)8-5(9)11;/h7H2,1H3,(H,8,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBUYPJDGOVJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)Br)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromo-1-methyluracil monohydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)
